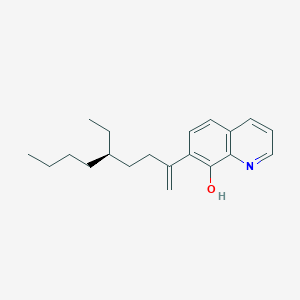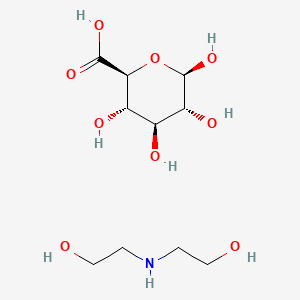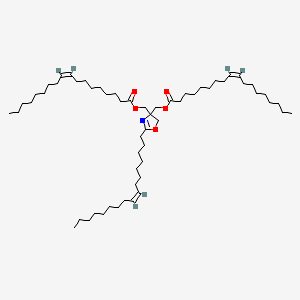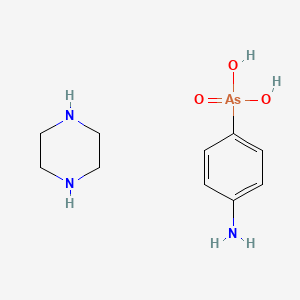
Einecs 303-952-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), typically involves the reaction of (4-aminophenyl)arsonic acid with piperazine in a 1:1 molar ratio. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The reaction can be carried out in an aqueous or organic solvent, depending on the specific requirements of the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-aminophenyl)arsonic acid, compound with piperazine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arsonic acid derivatives, while substitution reactions can produce a range of amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
(4-aminophenyl)arsonic acid, compound with piperazine (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other arsonic acid derivatives.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The arsonic acid group may also interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-aminophenyl)arsonic acid: The parent compound without the piperazine component.
Piperazine derivatives: Compounds containing the piperazine moiety with different substituents.
Uniqueness
The uniqueness of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), lies in its combined structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94232-26-5 |
|---|---|
Molekularformel |
C10H18AsN3O3 |
Molekulargewicht |
303.19 g/mol |
IUPAC-Name |
(4-aminophenyl)arsonic acid;piperazine |
InChI |
InChI=1S/C6H8AsNO3.C4H10N2/c8-6-3-1-5(2-4-6)7(9,10)11;1-2-6-4-3-5-1/h1-4H,8H2,(H2,9,10,11);5-6H,1-4H2 |
InChI-Schlüssel |
FQLWWSHGROPSAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C1=CC(=CC=C1N)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


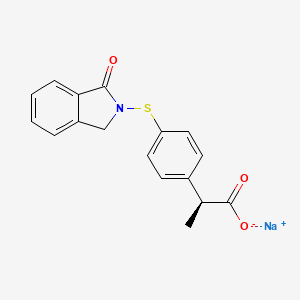


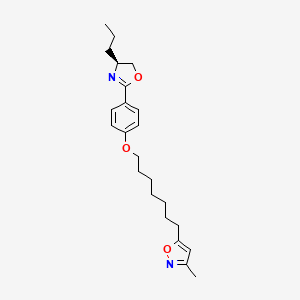
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)

